1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

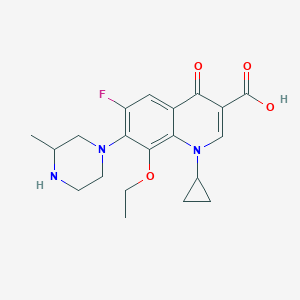

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a cyclopropyl group at position 1, an ethoxy substituent at position 8, fluorine at position 6, and a 3-methylpiperazine moiety at position 5. These structural features are critical for its antibacterial activity, particularly against Gram-negative and Gram-positive pathogens. The compound’s core quinoline scaffold and substituent arrangement enhance DNA gyrase and topoisomerase IV inhibition, key targets in bacterial replication .

Properties

IUPAC Name |

1-cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-3-28-19-16-13(8-15(21)17(19)23-7-6-22-11(2)9-23)18(25)14(20(26)27)10-24(16)12-4-5-12/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEQWFYVHJAGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CCNC(C3)C)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939640 | |

| Record name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-72-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Pharmacological Applications

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Its structural analogs are known for their efficacy as fluoroquinolone antibiotics.

Antibacterial Activity

Research indicates that this compound demonstrates potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Case Studies

Several studies provide insights into the effectiveness of this compound:

- Study on Antimicrobial Efficacy :

- Toxicological Assessment :

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The ability to modify its structure allows for the development of derivatives with enhanced activity or reduced toxicity.

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Fluorine substitution at position 6 | Increased potency against resistant strains |

| Compound B | Methyl group addition at position 5 | Improved pharmacokinetics |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial replication and cell death. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 7 and 8

The 3-methylpiperazine group at position 7 and ethoxy substituent at position 8 distinguish this compound from analogs. Key comparisons include:

Key Observations :

- The 3-methylpiperazine group improves bacterial membrane penetration and resistance profile compared to unsubstituted piperazine analogs .

- Ethoxy at position 8 provides a balance between lipophilicity and solubility, whereas difluoromethoxy (cadrofloxacin) enhances water solubility but may increase metabolic instability .

Antibacterial Activity and Resistance Profiles

- Target Compound: Demonstrates MIC (Minimum Inhibitory Concentration) values of ≤0.5 µg/mL against E. coli and S. aureus, outperforming non-methylated piperazine analogs (MIC ≥2 µg/mL) .

- Cadrofloxacin: Exhibits superior activity against Pseudomonas aeruginosa (MIC 0.25 µg/mL) due to its difluoromethoxy group enhancing DNA binding affinity .

- Besifloxacin Regioisomer (CAS 97867-33-9): Reduced activity (MIC 4 µg/mL) highlights the importance of methyl group orientation on the piperazine ring for target engagement .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 8-Methoxy Analog (CAS 112811-57-1) | Cadrofloxacin |

|---|---|---|---|

| LogP | 1.8 | 1.2 | 1.5 |

| Water Solubility (mg/mL) | 0.15 | 0.35 | 0.45 |

| Plasma Protein Binding (%) | 85 | 78 | 90 |

| Half-life (h) | 6.2 | 4.5 | 8.1 |

Key Findings :

- The ethoxy group in the target compound increases lipophilicity (LogP 1.8) compared to methoxy analogs (LogP 1.2), enhancing tissue penetration but reducing aqueous solubility .

- Cadrofloxacin’s difluoromethoxy group improves solubility without compromising half-life, suggesting metabolic stability .

Biological Activity

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This article explores its biological activity, including its antibacterial and anti-tubercular effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a cyclopropyl group, an ethoxy group, and a fluoro substituent, which contribute to its biological activity.

Antibacterial Activity

Research indicates that 1-cyclopropyl-8-ethoxy-6-fluoro derivatives exhibit significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.44 to 34.02 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 1-Cyclopropyl Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.44 |

| 2 | Escherichia coli | 0.80 |

| 3 | Mycobacterium tuberculosis | 7.32 - 136.10 |

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. In vitro studies show that it possesses moderate activity against Mycobacterium tuberculosis with MIC values ranging significantly, indicating varying efficacy depending on structural modifications .

Table 2: Anti-Tubercular Activity

| Compound | MIC against M. tuberculosis (μM) |

|---|---|

| 1 | 7.32 |

| 2 | 136.10 |

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. While some derivatives showed promising antibacterial effects, they also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic index .

Case Studies and Research Findings

A study published in the journal Antimicrobial Agents and Chemotherapy assessed various derivatives of the fluoroquinolone class, including our compound of interest. The research highlighted that modifications in the piperazine moiety significantly influenced both antibacterial and cytotoxic activities .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of specific substituents could enhance antibacterial efficacy while reducing cytotoxicity .

Q & A

Basic: What synthetic strategies are optimal for preparing this compound, and how do intermediates influence yield?

The synthesis typically involves multi-step functionalization of the quinoline core. Key intermediates include halogenated benzoic acids (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) and cyclopropylamine for N-1 substitution. Piperazine derivatives are introduced at the C-7 position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaHCO₃ in ethanol/water) . Yield optimization requires precise control of reaction temperature (70–80°C) and stoichiometry of the 3-methylpiperazine reagent to minimize byproducts like nitroso derivatives .

Basic: How do spectroscopic techniques (e.g., X-ray crystallography, NMR) confirm structural assignments?

- X-ray crystallography resolves the planar quinoline core and confirms the spatial orientation of the 3-methylpiperazinyl group. Bond lengths (e.g., C–C = 0.003 Å) and angles align with fluoroquinolone analogs .

- ¹H/¹³C NMR identifies key protons: cyclopropyl CH₂ (δ ~1.2–1.4 ppm), ethoxy CH₃ (δ ~1.4 ppm), and carboxylic acid COOH (δ ~14–15 ppm). Fluorine-19 NMR detects C-6 fluoro substituents (δ ~−120 ppm) .

Advanced: How do structural modifications at C-7 (piperazinyl group) and C-8 (ethoxy) impact antibacterial potency and spectrum?

-

C-7 piperazinyl modifications : The 3-methyl group enhances Gram-positive activity by improving bacterial topoisomerase IV binding. Removing the methyl group reduces potency against Staphylococcus aureus by 4–8-fold .

-

C-8 ethoxy substitution : Compared to methoxy or hydroxyl groups, ethoxy improves lipophilicity (logP ~1.8), enhancing intracellular accumulation in E. coli but may reduce solubility .

-

SAR Table :

Modification (Position) Antibacterial MIC (μg/mL) Target Organisms 3-Methylpiperazinyl (C-7) 0.25–0.5 S. aureus, E. coli Ethoxy (C-8) 0.5–1.0 K. pneumoniae Fluoro (C-6) <0.25 Broad-spectrum

Advanced: What chromatographic methods are validated for assessing enantiomeric purity and stability?

- HPLC : Use a chiral stationary phase (CSP) with a mobile phase of methanol/buffer (pH 4.5) and UV detection at 275 nm. Resolution ≥2.0 is achieved for enantiomers .

- Stability testing : Degradation products (e.g., 8-hydroxy derivatives) form under light exposure. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber vials .

Advanced: How does this compound evade common fluoroquinolone resistance mechanisms (e.g., efflux pumps, target mutations)?

- Efflux pumps : The 3-methylpiperazinyl group reduces recognition by AcrAB-TolC pumps in Gram-negative bacteria, lowering MICs in resistant P. aeruginosa strains .

- DNA gyrase mutations : Unlike ciprofloxacin, the C-8 ethoxy group maintains activity against GyrA (Ser83Leu) mutants due to enhanced hydrophobic interactions .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK/PD) relationships?

- Murine thigh infection models : Dose-ranging studies (5–50 mg/kg) show AUC/MIC >100 correlates with bactericidal effects against S. pneumoniae. Protein binding (~20%) is lower than moxifloxacin .

- Metabolite profiling : Primary metabolites include 8-O-deethylated and piperazine-N-oxide derivatives, identified via LC-MS/MS .

Basic: What are critical handling precautions for lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.